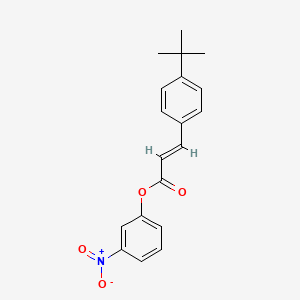
1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol, also known as DMPP, is a small molecule inhibitor that has been widely used in scientific research. DMPP has a unique chemical structure that allows it to interact with specific enzymes and proteins in cells, leading to a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol involves its ability to bind to specific sites on target enzymes and proteins. 1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol binds to the regulatory domain of PKC, preventing its activation and downstream signaling. 1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol also binds to the catalytic site of PDE, inhibiting its activity and increasing intracellular levels of cyclic nucleotides. Additionally, 1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol can directly block CNG channels, preventing the influx of ions and modulating neuronal activity.
Biochemical and Physiological Effects:
1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol has been shown to have a variety of biochemical and physiological effects. Inhibition of PKC by 1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol can lead to decreased cell proliferation, apoptosis, and altered gene expression. Inhibition of PDE by 1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol can lead to increased intracellular levels of cyclic nucleotides, leading to vasodilation, bronchodilation, and anti-inflammatory effects. 1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol can also modulate neuronal activity by blocking CNG channels, leading to altered sensory perception and pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol has several advantages for lab experiments, including its high potency and selectivity for specific enzymes and proteins. 1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol is also readily available and can be easily synthesized or purchased from commercial sources. However, 1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol has several limitations, including its potential toxicity and non-specific effects on other enzymes and proteins. Careful experimental design and optimization are required to minimize these limitations and ensure accurate and reproducible results.
Direcciones Futuras
There are several future directions for the use of 1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol in scientific research. One potential application is in the development of novel therapeutics for various diseases, such as cancer, inflammation, and neurological disorders. 1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol can also be used as a tool to investigate the underlying mechanisms of various cellular processes and diseases. Additionally, the development of more selective and potent 1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol analogs may provide new insights into the specific roles of target enzymes and proteins in cellular functions.
Métodos De Síntesis
The synthesis of 1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol involves a multi-step process that begins with the reaction of 2,6-diphenyl-4-pyrimidinamine with methyl acetoacetate. This reaction forms 1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol in high yield. The purity of 1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol can be improved using various purification techniques, such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol has been widely used in scientific research due to its ability to inhibit specific enzymes and proteins in cells. 1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol has been shown to inhibit the activity of various enzymes, including protein kinase C (PKC), phosphodiesterase (PDE), and cyclic nucleotide-gated (CNG) channels. These enzymes play important roles in various cellular processes, such as signal transduction, gene expression, and ion channel regulation. By inhibiting these enzymes, 1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol can modulate cellular functions and provide insights into the underlying mechanisms of various diseases.
Propiedades
IUPAC Name |
2-(2,6-diphenylpyrimidin-4-yl)-5-methyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c1-14-12-19(25)24(23-14)18-13-17(15-8-4-2-5-9-15)21-20(22-18)16-10-6-3-7-11-16/h2-13,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCANLKHGPQWEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1)C2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-diphenylpyrimidin-4-yl)-5-methyl-1H-pyrazol-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,5-dimethylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine](/img/structure/B5707469.png)
![1-[2-(2-biphenylyloxy)ethyl]pyrrolidine](/img/structure/B5707470.png)

![4-chloro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide](/img/structure/B5707501.png)
![8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-3-(4-iodophenoxy)-2-methyl-4H-chromen-4-one](/img/structure/B5707502.png)



![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5707544.png)
![N-(2,4-dichlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5707558.png)
![N-(3-chlorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5707564.png)
![1-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine](/img/structure/B5707566.png)
